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Compound of Interest |

3-Chloroadamantane-1-carboxylic
Compound Name:
acid
CAS No.: 34859-74-0
\ J

Executive Summary

3-Chloroadamantane-1-carboxylic acid (CAS: 21816-08-0) represents a critical bifunctional
adamantane scaffold in medicinal chemistry. Unlike the parent adamantane, which is purely
lipophilic, this derivative introduces orthogonal reactivity: a nucleophilic-susceptible carboxylic
acid and an electrophilic tertiary chloride. This duality makes it a high-value building block for
peptidomimetics (e.g., 11

-HSDL1 inhibitors) and antiviral candidates where metabolic stability and lipophilicity modulation
are required.

This guide provides a definitive technical reference for the synthesis, purification, and
spectroscopic validation of this molecule, distinguishing it from common impurities like 1-
adamantanecarboxylic acid and 3-hydroxyadamantane-1-carboxylic acid.

Part 1: Structural Characterization & Molecular
Properties

The introduction of a chlorine atom at the 3-position of the adamantane cage breaks the
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symmetry of the parent adamantane and the
symmetry of 1-adamantanecarboxylic acid, resulting in a molecule with

symmetry. This reduction in symmetry significantly increases the complexity of the NMR
spectra compared to mono-substituted derivatives.

ble 1: Physicochemical Profil

Property Value / Description
CAS Number 21816-08-0
Formula
Molecular Weight 214.69 g/mol
214.08 (for
Exact Mass
)
Appearance White to off-white crystalline solid
Melting Point 136-138 °C (Lit.[1] consensus)
Soluble in DCM,
Solubility

, DMSO; Sparingly soluble in water

~4.6 (Slightly more acidic than 1-
pKa (Calc.) adamantanecarboxylic acid due to inductive
effect of Cl)

Part 2: Spectroscopic Analysis (Deep Dive)
Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the halogenation state.
« lonization Mode: EI (Electron Impact) or ESI- (Electrospray lonization, Negative mode).
o Key Diagnostic Peaks:

o Molecular lon (
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): Distinct isotopic pattern at m/z 214 (
) and 216 (
) with a characteristic 3:1 intensity ratio.

o Base Peak: Often observed at m/z 169 (Loss of COOH,

) or m/z 179 (Loss of Cl,
).
o Fragmentation: The adamantane cage is robust, but sequential loss of the functional

groups is the dominant pathway.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the integrity of the carboxylic acid and the presence of the C-Cl
bond.

Frequency (

Assignment Structural Insight
)
Characteristic of carboxylic
2800-3200 (Broad) O-H Stretch o
acid dimers.
C-H Stretch ( Strong absorptions from the
2850-2950 adamantane cage methylene
) groups.
Carbonyl stretch. Shifted
slightly higher than non-
1690-1710 C=0][2][3] Stretch
halogenated analogs due to
electron withdrawal.
Fingerprint region band
600-800 C-CI Stretch indicating tertiary alkyl

chloride.
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Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts (

) are reported in

relative to TMS.

C NMR Analysis

The carbon spectrum is the most reliable method for distinguishing the 3-chloro derivative from
the 3-hydroxy impurity.

e C1 (Carboxyl Quaternary):

ppm.[3]

e C3 (Chlorine Quaternary):

ppm.[3]

o Differentiation: In the 3-hydroxy derivative, this carbon appears further downfield (~68-70
ppm) but shows different relaxation times.

e Bridgehead Carbons (C5, C7):

ppm.[3]

¢ Methylene Carbons:

o C2 (Between functional groups): Deshielded,

ppm.

o C4, C10 (Adjacent to CI):

ppm.

o C8, C9 (Adjacent to COOH):

ppm.
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o C6 (Distal):
ppm.[4]

H NMR Analysis

Due to the rigid cage structure, the protons appear as complex multiplets rather than clean
triplets/quartets.

11.0-12.0 (1H, br s): Carboxylic acid proton (

).

2.2-2.4 (2H, br s): Protons at C2 (sandwiched between Cl and COOH). Most deshielded
cage protons.

2.0-2.2 (4H, m): Protons adjacent to the Chlorine (C4, C10).

1.6-1.9 (8H, m): Remaining cage protons (C8, C9, C5, C7, C6).

Part 3: Synthetic Pathways & Quality Control
Synthesis Protocol: Radical Chlorination

The most scalable route involves the direct chlorination of 1-adamantanecarboxylic acid.
Reagents:

o 1-Adamantanecarboxylic acid (Starting Material)[3][5][6][7][8][9]

e Aluminum Trichloride (

) - Lewis Acid Catalyst

e Thionyl Chloride (
) or Chlorine donor
Step-by-Step Methodology:

e Preparation: In a flame-dried 3-neck flask under
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, dissolve 1-adamantanecarboxylic acid (1.0 eq) in dry chloroform or

o Catalyst Addition: Cool to 0°C. Add anhydrous

(1.2 eq) portion-wise.

o Chlorination: Add the chlorinating agent dropwise. Maintain temperature <10°C to prevent
polychlorination.

e Reaction: Allow to warm to RT and reflux for 4—6 hours. Monitor by TLC (Mobile phase:
Hexane/EtOAc 3:1; Stain: PMA or

).
e Quench: Pour mixture slowly onto crushed ice/HCI.
o Extraction: Extract with DCM (

). Wash organics with brine, dry over

Purification: Recrystallize from Hexane/Acetone or Cyclohexane.

Workflow Visualization

Click to download full resolution via product page

Caption: Figure 1. Synthetic workflow for the selective chlorination of 1-adamantanecarboxylic
acid.

Part 4: Quality Control & Impurity Management

In drug development, the most critical impurity to control is the 3-hydroxy analog, which can
form via hydrolysis of the chloride during workup if the pH is not strictly controlled.
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QC Decision Tree
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(Target: 136-138°C)

>170°C (SM)

REJECT
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Beilstein Test
or AgNO3 ppt?

Positive (Cl present)

1H NMR

Check 2.2 ppm region Negative

Shift Drift

RELEASE REJECT

(Target Molecule) (Hydrolysis: 3-OH Impurity)

Click to download full resolution via product page

Caption: Figure 2. Quality Control logic for differentiating 3-chloro product from common
impurities.

Distinguishing Impurities
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1-COOH (Starting 3-Hydroxy

Feature 3-Chloro (Target) . )
Material) (Impurity)

Melting Point 136-138 °C 172-175°C 203-207 °C

~69 ppm (but different
C3 Carbon NMR ~68 ppm ~28 ppm (CH) )

shift)
Solubility High in Moderate Lower (more polar)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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